4-{(E)-[(4-Chlorophenyl)methylidene]amino}benzene-1-carbothioamide
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Overview
Description
BENZENECARBOTHIOAMIDE,4-[[(4-CHLOROPHENYL)METHYLENE]AMINO]- is a chemical compound with significant interest in various scientific fields It is known for its unique structure, which includes a benzenecarbothioamide group and a 4-chlorophenylmethyleneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZENECARBOTHIOAMIDE,4-[[(4-CHLOROPHENYL)METHYLENE]AMINO]- typically involves the reaction of 4-chlorobenzaldehyde with benzenecarbothioamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
BENZENECARBOTHIOAMIDE,4-[[(4-CHLOROPHENYL)METHYLENE]AMINO]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced compounds.
Scientific Research Applications
BENZENECARBOTHIOAMIDE,4-[[(4-CHLOROPHENYL)METHYLENE]AMINO]- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential use in developing new therapeutic agents for treating various diseases.
Industry: It is used as a catalytic agent and as an additive in petrochemical processes
Mechanism of Action
The mechanism of action of BENZENECARBOTHIOAMIDE,4-[[(4-CHLOROPHENYL)METHYLENE]AMINO]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to BENZENECARBOTHIOAMIDE,4-[[(4-CHLOROPHENYL)METHYLENE]AMINO]- include:
4-Chlorothiobenzamide: This compound shares a similar structure and has comparable chemical properties
4-Chlorobenzothioamide: Another structurally related compound with similar reactivity and applications
Uniqueness
What sets BENZENECARBOTHIOAMIDE,4-[[(4-CHLOROPHENYL)METHYLENE]AMINO]- apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for certain applications where these properties are advantageous.
Properties
CAS No. |
64510-97-0 |
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Molecular Formula |
C14H11ClN2S |
Molecular Weight |
274.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methylideneamino]benzenecarbothioamide |
InChI |
InChI=1S/C14H11ClN2S/c15-12-5-1-10(2-6-12)9-17-13-7-3-11(4-8-13)14(16)18/h1-9H,(H2,16,18) |
InChI Key |
JZEHSSBFQIBGCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)C(=S)N)Cl |
Origin of Product |
United States |
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